Product packaging for 5-Bromopyrimidine-2-carbaldehyde(Cat. No.:CAS No. 944902-05-0)

5-Bromopyrimidine-2-carbaldehyde

Cat. No.: B1441905
CAS No.: 944902-05-0
M. Wt: 186.99 g/mol
InChI Key: DCUNSYBCDXVLGH-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental core structure in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA. gsconlinepress.comtandfonline.com This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery. nih.govnih.gov

Scientists have successfully developed a multitude of pyrimidine-based therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. tandfonline.comnih.gov The pyrimidine ring's ability to form hydrogen bonds and engage in π-π stacking interactions allows for effective binding to various biological targets, such as enzymes and receptors. ijsat.org Consequently, pyrimidine derivatives are extensively utilized as key intermediates in the synthesis of new pharmaceutical candidates. nih.gov

Importance of Carbaldehyde Functional Groups in Chemical Transformations

The carbaldehyde, or aldehyde, functional group (–CHO) is one of the most versatile and reactive functionalities in organic chemistry. teachy.appteachy.ai Its importance stems from the electrophilic nature of the carbonyl carbon, which makes it a prime target for a wide array of nucleophilic addition reactions. fiveable.me This reactivity allows for the conversion of aldehydes into a diverse range of other functional groups, including alcohols (via reduction), carboxylic acids (via oxidation), and imines (via reaction with amines). teachy.aifiveable.me

This transformative potential makes aldehydes crucial building blocks in the synthesis of complex organic molecules. teachy.app They are key participants in numerous name reactions, such as the Wittig reaction for alkene synthesis, Grignard reactions for carbon-carbon bond formation, and reductive amination for the synthesis of amines. The aldehyde group is a cornerstone of synthetic strategy, providing a gateway to increased molecular complexity. byjus.com

Overview of Research Trajectories Pertaining to 5-Bromopyrimidine-2-carbaldehyde

This compound is a bifunctional molecule that combines the rich chemical utility of both the pyrimidine ring and the carbaldehyde group. The bromine atom at the 5-position and the carbaldehyde group at the 2-position of the pyrimidine ring provide two distinct reactive handles for synthetic modifications.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This is a common strategy for building the carbon skeleton of a target molecule.

Simultaneously, the carbaldehyde group can be used for a plethora of chemical transformations. For instance, it can be converted into an oxime, a hydrazone, or an alcohol, or it can be used to construct larger heterocyclic systems. This dual reactivity makes this compound a valuable intermediate in the synthesis of complex, biologically active compounds.

Research has demonstrated the utility of this compound as a starting material in the development of various therapeutic agents. For example, it is a key building block in the synthesis of certain kinase inhibitors, which are a class of drugs that have shown significant promise in the treatment of cancer and other diseases. The strategic placement of the bromo and carbaldehyde functionalities allows for the precise construction of molecules designed to fit into the active sites of specific protein kinases.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 944902-05-0
Molecular Formula C₅H₃BrN₂O
Molecular Weight 187.00 g/mol
Appearance Solid
IUPAC Name This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN2O B1441905 5-Bromopyrimidine-2-carbaldehyde CAS No. 944902-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUNSYBCDXVLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717072
Record name 5-Bromopyrimidine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-05-0
Record name 5-Bromo-2-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 5 Bromopyrimidine 2 Carbaldehyde and Its Precursors

Synthesis of Key Pyrimidine (B1678525) Intermediates

Approaches to Halogenated Pyrimidine Scaffolds

The formation of the halogenated pyrimidine core is a fundamental step. Various methods have been developed for the synthesis of pyrimidine derivatives, which can be subsequently halogenated, or for the direct construction of the halogenated ring system.

One common approach involves the condensation of a three-carbon component with an amidine or a related species. For instance, a patented method describes the one-step reaction of 2-bromomalonaldehyde (B19672) with amidine compounds to yield 5-bromo-2-substituted pyrimidines. google.com This method is noted for its operational simplicity and cost-effectiveness. google.com

Another strategy is the modification of a pre-existing pyrimidine ring. The synthesis of 5-bromopyrimidine (B23866) itself can be achieved through various means, including the reaction of dibromodifuranone with formamide. chemicalbook.com The resulting 5-bromopyrimidine is a key intermediate that can undergo further functionalization. sigmaaldrich.comnih.gov

The following table summarizes a selection of synthetic routes to halogenated pyrimidine scaffolds.

Starting MaterialsReagents and ConditionsProductYieldReference
2-Bromomalonaldehyde, Acetamidine hydrochlorideAcetic acid, 3A molecular sieves, 100°C, 5h2-Methyl-5-bromopyrimidine43% google.com
3,4-dibromo-5-hydroxyfuran-2(5H)-one, FormamideBoron trioxide, Methanol, 180-185°C, 15h5-Bromopyrimidine48% chemicalbook.com

Introduction of Aldehyde Functionality on Pyrimidine Ring Systems

The introduction of an aldehyde group onto the pyrimidine ring is a crucial transformation. This can be accomplished through several methods, often involving the oxidation of a methyl or hydroxymethyl group, or the reduction of a nitrile or ester.

For example, pyrimidine-4-carbaldehydes have been prepared via the chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines. researchgate.net Another method is the Riley oxidation of the corresponding 4-methylpyrimidines using selenium dioxide. researchgate.net While these examples are for the 4-position, similar strategies can be envisioned for the 2-position.

The reduction of pyrimidine-5-carbonitriles is another viable route to the corresponding aldehydes. researchgate.net For instance, 4-aminopyrimidine-5-carbaldehyde (B100492) has been synthesized from 4-aminopyrimidine-5-carbonitrile (B127032) using reagents like diisobutylaluminum hydride (DIBAL-H) or by hydrogenation over a palladium catalyst. researchgate.net

Organometallic Approaches in 5-Bromopyrimidine-2-carbaldehyde Synthesis

Organometallic chemistry offers powerful tools for the functionalization of heterocyclic compounds like pyrimidine. These methods often provide high regioselectivity and functional group tolerance.

Metal-Halogen Exchange Reactions (e.g., Pyrimidinyl-Lithium and Grignard Reagents)

Metal-halogen exchange is a widely used technique to generate nucleophilic organometallic species from halogenated precursors. In the context of pyrimidine synthesis, this allows for the introduction of various electrophiles.

5-Bromopyrimidine can undergo a lithium-halogen exchange reaction upon treatment with n-butyllithium. nih.gov The resulting 5-pyrimidyllithium can then be trapped with an appropriate electrophile. For example, reaction with triisopropylborate followed by hydrolysis yields 5-pyrimidylboronic acid. nih.gov A similar strategy could be employed to introduce a formyl group equivalent.

The use of Grignard reagents is also prevalent. The magnesium-halogen exchange of iodoaromatics bearing a reactive pyrimidine ring has been shown to be effective, particularly when using a combination of isopropylmagnesium chloride and a ligand such as bis[2-(N,N-dimethylamino)ethyl] ether to prevent side reactions. sigmaaldrich.com

Halogenated PyrimidineReagentOrganometallic IntermediateSubsequent ReactionProductReference
5-Bromopyrimidinen-Butyllithium5-PyrimidyllithiumTriisopropylborate, then H₃O⁺5-Pyrimidylboronic acid nih.gov
7-Iodo-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidineButyllithium, TMEDA7-Lithio-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidineElectrophiles7-Substituted products jst.go.jp
3-BromopyridineLDA4-Lithio-3-bromopyridineZnCl₂, then Negishi coupling4-Aryl-3-bromopyridine znaturforsch.com

Transition Metal-Catalyzed Coupling Reactions for Formylation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct formylation of halo-pyrimidines using this method can be challenging, related transformations are well-documented.

Palladium-catalyzed reactions, such as the Suzuki coupling, are commonly used to form new carbon-carbon bonds. 5-Bromopyrimidine has been used in Suzuki reactions to synthesize N-heteroaryl substituted 9-arylcarbazolyl derivatives and (5-(phenylethynyl)pyrimidine). sigmaaldrich.com Conceptually, a coupling partner bearing a protected aldehyde or a formyl equivalent could be used to introduce the desired functionality.

Recent reviews highlight the extensive use of transition metals in the synthesis of the pyrimidine scaffold itself, indicating the broad utility of these catalysts in pyrimidine chemistry. nih.govdntb.gov.uaresearchgate.net

Alternative and Emerging Synthetic Routes for this compound

Research into the synthesis of pyrimidine derivatives is ongoing, with new and improved methods continuously being developed.

Transition-metal-free synthetic strategies are gaining attention due to their potential for lower cost and reduced environmental impact. An efficient synthesis of pyrimidines from aromatic ketones, aldehydes, and ammonium (B1175870) salts under transition-metal-free conditions has been reported. rsc.org

Photochemical methods also present an emerging area. A light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides has been developed, where the reaction outcome is dependent on the wavelength of light used. rsc.org

One-Pot Synthesis Strategies

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of the core 5-bromopyrimidine structure, a one-pot approach has been developed that utilizes readily available starting materials.

A patented method describes the one-step reaction of 2-bromomalonaldehyde with amidine compounds to directly form 5-bromo-2-substituted pyrimidines. google.com This process is noted for its simplicity, safety, and short reaction time, providing an efficient pathway to the essential pyrimidine framework. google.com While this method produces a substituted pyrimidine, further modification would be required to introduce the 2-carbaldehyde group.

Extrapolating from analogous heterocyclic systems, a potential one-pot strategy for this compound could involve a regioselective metal-halogen exchange followed by formylation. For instance, a method for preparing 2-bromo-5-formylpyridine involves reacting 2,5-dibromopyridine (B19318) with a Grignard reagent, followed by the addition of N,N-dimethylformamide (DMF) to the same reaction vessel. google.com A similar approach using a selectively reactive precursor like 5-bromo-2-iodopyrimidine (B48921) could theoretically allow for a one-pot conversion to the target aldehyde.

Research into the synthesis of other pyrimidine derivatives, such as pyrimidine-5-carbonitriles and pyrimido[1,2-a]pyrimidines, has also highlighted the utility of one-pot, multi-component reactions under various conditions, including microwave assistance and solvent-free environments. ias.ac.inrsc.org These studies underscore the adaptability of one-pot strategies within pyrimidine chemistry.

Scalable and Cost-Effective Synthesis Techniques

The economic viability of producing this compound on a larger scale is critically dependent on the cost of raw materials and the efficiency of the synthetic route. Methodologies that minimize steps, use inexpensive reagents, and maximize yield are paramount for industrial application.

A key precursor, 5-bromo-2-chloropyrimidine (B32469), can be produced via a simplified and highly efficient process. One patented method improves upon traditional routes by using 2-hydroxypyrimidine (B189755) and hydrobromic acid with a hydrogen peroxide catalyst, followed by reaction with phosphorus oxychloride. google.com This optimized route is reported to increase production efficiency by more than fourfold, making it suitable for industrial-scale synthesis. google.com

The one-pot synthesis of 5-bromo-2-substituted pyrimidines mentioned previously is also highlighted as a cost-effective and scalable technique. google.com The starting materials, 2-bromomalonaldehyde and various amidine compounds, are described as inexpensive and readily available. google.com The single-step nature of the reaction simplifies the manufacturing process, reduces synthesis costs, and makes it applicable to large-scale production in the pharmaceutical and chemical industries. google.com

The table below summarizes the advantages of these scalable and cost-effective methods for producing key precursors.

Table 1: Comparison of Scalable Synthesis Techniques for 5-Bromopyrimidine Precursors

Method Target Compound Key Advantages Reference
One-Pot Condensation 5-Bromo-2-substituted pyrimidines Uses inexpensive, easy-to-purchase raw materials; Short synthesis (one step); Simple operation and post-processing; Low cost. google.com
Optimized Chlorination 5-Bromo-2-chloropyrimidine Greatly simplifies production process; Optimizes synthesis route; Increases production efficiency by >4x; Suitable for industrial production. google.com

Regioselective Synthesis Considerations in this compound Preparation

Achieving the correct arrangement of substituents (regioselectivity) is arguably the most critical challenge in the synthesis of this compound. The strategy must selectively introduce the aldehyde group at the C2 position while the bromine atom resides at the C5 position. This is most effectively accomplished by using a precursor with two different halogen atoms, leveraging their differential reactivity.

The intermediate of choice for this purpose is 5-bromo-2-iodopyrimidine . innospk.comrsc.org The carbon-iodine bond at the C2 position is significantly more reactive than the carbon-bromine bond at the C5 position in metal-halogen exchange reactions. This difference allows for the selective replacement of the iodine atom.

The synthesis of 5-bromo-2-iodopyrimidine is itself a key step, typically achieved by reacting 5-bromo-2-chloropyrimidine with a source of iodide, such as hydroiodic acid or sodium iodide. innospk.comchemicalbook.com This halogen exchange reaction proceeds with high yield, providing the ideal precursor for the subsequent regioselective formylation. chemicalbook.com

The introduction of the aldehyde group at the C2 position is then achieved via a halogen-metal exchange reaction. The 5-bromo-2-iodopyrimidine is treated with an organometallic reagent, such as a Grignard reagent or an organolithium reagent (e.g., n-butyllithium), at low temperatures. nih.gov The reagent selectively reacts with the more labile iodine atom, creating a pyrimidin-2-yl magnesium or lithium species. This reactive intermediate is then quenched with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), to yield this compound.

The table below outlines the key steps in this regioselective strategy.

Table 2: Regioselective Synthesis Strategy via 5-Bromo-2-iodopyrimidine

Step Reaction Reagents Purpose Reference
1 Halogen Exchange 5-Bromo-2-chloropyrimidine, Hydroiodic acid (HI), Sodium Iodide (NaI) Preparation of the key precursor with differential halogen reactivity. innospk.comchemicalbook.com
2 Regioselective Metal-Halogen Exchange 5-Bromo-2-iodopyrimidine, Grignard or Organolithium reagent Selective activation of the C2 position by replacing iodine with a metal. rsc.orgnih.gov
3 Formylation Organometallic intermediate, N,N-Dimethylformamide (DMF) Introduction of the aldehyde group at the C2 position. google.com

This approach, centered on the unique reactivity of 5-bromo-2-iodopyrimidine, provides a reliable and controlled method for the preparation of this compound. rsc.org

Advanced Chemical Reactivity and Transformation Pathways of 5 Bromopyrimidine 2 Carbaldehyde

Reactions at the Aldehyde Functional Group of 5-Bromopyrimidine-2-carbaldehyde

The aldehyde group is a key site for a multitude of chemical reactions, enabling the introduction of diverse structural motifs.

Nucleophilic Addition Reactions and Derivatization

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to a wide range of nucleophilic addition reactions, leading to the formation of various derivatives. libretexts.org In these reactions, a nucleophile adds to the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org The π-electrons of the carbon-oxygen double bond are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate which is then typically protonated to yield an alcohol. libretexts.org

The reactivity of aldehydes in nucleophilic additions is generally greater than that of ketones due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.org The specific reaction conditions and the nature of the nucleophile determine the final product. For instance, Grignard reagents or organolithium compounds can react with the aldehyde to form secondary alcohols.

NucleophileProduct Type
Grignard Reagent (R-MgX)Secondary Alcohol
Organolithium Reagent (R-Li)Secondary Alcohol
Cyanide (CN⁻)Cyanohydrin
Hydride (H⁻, from NaBH₄ or LiAlH₄)Primary Alcohol

Condensation and Imine Formation

The aldehyde functional group of this compound readily undergoes condensation reactions with various nucleophiles. A prominent example is the formation of imines, also known as Schiff bases, through reaction with primary amines. masterorganicchemistry.comlumenlearning.com This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. masterorganicchemistry.com The reaction is typically acid-catalyzed, with the optimal pH being around 5. lumenlearning.com

Another important condensation reaction is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is usually catalyzed by a weak base and results in the formation of a new carbon-carbon double bond. wikipedia.org

ReagentReaction TypeProduct
Primary Amine (R-NH₂)Imine FormationImine (Schiff Base)
Active Methylene CompoundKnoevenagel Condensationα,β-Unsaturated Compound

Cross-Coupling Reactions Involving the C-Br Bond of this compound

The bromine atom at the C-5 position of the pyrimidine (B1678525) ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. This compound is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. organic-chemistry.org

Stille Coupling: The Stille reaction couples the bromopyrimidine with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgthermofisher.com A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. thermofisher.com The mechanism also proceeds through an oxidative addition, transmetalation, and reductive elimination sequence. youtube.com

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromopyrimidine in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org The general mechanism is similar to other palladium-catalyzed cross-coupling reactions. researchgate.net

Coupling ReactionCoupling PartnerCatalyst System
Suzuki-MiyauraOrganoboron ReagentPd Catalyst, Base
StilleOrganostannanePd Catalyst
NegishiOrganozinc ReagentPd or Ni Catalyst

C-H Activation and Borylation Strategies

More recent developments in organic synthesis have focused on the direct functionalization of C-H bonds. While specific examples for this compound are not extensively detailed in the provided search results, the principles of C-H activation are relevant. C-H activation strategies can offer more atom-economical and efficient routes to complex molecules by avoiding the pre-functionalization often required in traditional cross-coupling reactions. rsc.org

Borylation reactions, which introduce a boryl group onto the pyrimidine ring, can also be a valuable strategy. This would transform the pyrimidine into an organoboron reagent, which can then participate in subsequent Suzuki-Miyaura coupling reactions.

Transformations of the Pyrimidine Ring System in this compound Derivatives

The pyrimidine ring itself can undergo transformations, although this often requires specific reagents and conditions. Reactions with strong nucleophiles can sometimes lead to ring-opening and rearrangement reactions. For instance, treatment of certain pyrimidine derivatives with strong bases like amide ions can induce ring transformations, leading to different heterocyclic systems. wur.nl The specific outcome of such reactions is highly dependent on the substitution pattern of the pyrimidine ring and the nature of the nucleophile.

Electrophilic Aromatic Substitution on Pyrimidine

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than carbocyclic aromatic compounds like benzene. fiveable.mepressbooks.pub The reaction is further disfavored by the presence of the electron-withdrawing aldehyde group at the C-2 position of this compound.

However, electrophilic substitution on the pyrimidine core can be achieved under specific, often harsh, conditions. A notable example involves a Brønsted acid-catalyzed Friedel–Crafts-type alkylation. nih.govresearchgate.net In this process, the pyrimidine nitrogen is protonated by a strong acid, such as methanesulfonic acid, forming a highly electrophilic pyrimidinium species. nih.gov This activated intermediate can then undergo an electrophilic aromatic substitution (SEAr) reaction with electron-rich arenes. nih.govyoutube.com

While this specific reaction has been documented for 5-bromopyrimidine (B23866), the presence of a 2-carbaldehyde group would likely necessitate even more forcing conditions. Studies on 5-bromopyrimidine (lacking the 2-carbaldehyde) show that it reacts with various electron-rich arenes to yield 4-aryl-5-bromo-dihydropyrimidine derivatives, which can then be re-aromatized. nih.govnih.gov

Table 1: Brønsted Acid-Catalyzed Electrophilic Alkylation of Arenes with 5-Bromopyrimidine Data sourced from research on the reactivity of 5-bromopyrimidine in methanesulfonic acid. nih.gov

Electron-Rich AreneProductYield (%)
Anisole5-Bromo-6-(4-methoxyphenyl)-1,6-dihydropyrimidine71
o-Cresol4-(5-Bromo-3,4-dihydropyrimidin-4-yl)-2-methylphenol82
p-Cresol4-(5-Bromo-3,4-dihydropyrimidin-4-yl)-3-methylphenol75
o-Methylanisole5-Bromo-6-(4-methoxy-3-methylphenyl)-1,6-dihydropyrimidine82

Ring Functionalization and Derivatization

Given the difficulty of electrophilic substitution, the functionalization of the this compound ring predominantly proceeds through other pathways, namely nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyrimidine ring makes it susceptible to SNAr, particularly when substituted with good leaving groups. For instance, in the related 2,4,6-trichloropyrimidine-5-carbaldehyde, the chloro groups can be selectively displaced by various nucleophiles. Similarly, for 5-bromo-2-fluoropyrimidine, the fluoride (B91410) at the C-2 position is known to undergo nucleophilic aromatic substitution. ossila.com

A more versatile and widely employed strategy for the derivatization of this compound involves palladium-catalyzed cross-coupling reactions at the C-5 bromo position. nih.govuzh.ch The carbon-bromine bond serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The Sonogashira cross-coupling, which pairs aryl halides with terminal alkynes, is a prime example of this approach, used to synthesize medicinally relevant 4-aryl-5-alkynylpyrimidines from 4-aryl-5-bromopyrimidine precursors. nih.govnih.gov Other common cross-coupling reactions applicable to aryl bromides include the Suzuki, Stille, and Kumada couplings. youtube.com

Table 2: Representative Cross-Coupling Reactions on Bromo-Substituted Heterocycles This table illustrates the versatility of the bromo group in heterocycles for forming new C-C bonds.

Bromo-SubstrateCoupling PartnerReaction TypeCatalyst SystemProduct TypeReference
4-Aryl-5-bromopyrimidineTerminal AlkyneSonogashiraPd-based4-Aryl-5-alkynylpyrimidine nih.gov
5-Bromo-1,2,3-triazine4-tert-butylphenylboronic acidSuzukiPd(dppf)Cl₂ / Ag₂CO₃5-Aryl-1,2,3-triazine uzh.ch
2-BromothiopheneBenzyl ChlorideCross-Electrophile(dtbbpy)NiBr₂ / Co(Pc)2-Benzylthiophene nih.gov

Photochemical Transformations and Unimolecular Reactions of Related Bromopyridinecarbaldehyde Analogs

The photochemical behavior of this compound is not extensively documented. Therefore, this section examines the transformations of related bromopyridinecarbaldehyde analogs to infer potential reaction pathways.

Upon absorption of UV radiation, heteroaromatic molecules can undergo various transformations, including isomerization. nih.gov For instance, UV irradiation of matrix-isolated methoxyindoles leads to N-H bond cleavage, followed by the reattachment of the hydrogen atom at the C3 position to form a more stable tautomer. nih.gov

In compounds containing a carbon-halogen bond, UV light can also induce bond cleavage and subsequent isomerization. A study on bromoform (B151600) (CHBr₃) using ultrafast electron diffraction revealed that upon UV excitation, direct C-Br bond breaking occurs, but a significant portion of the molecules isomerize to form iso-CHBr₃ (Br-CH-Br-Br) within femtoseconds. nih.gov This suggests that a bromopyridinecarbaldehyde analog, upon UV irradiation, could potentially undergo a similar transient isomerization involving the bromine atom or tautomerization, leading to short-lived, high-energy intermediates.

Decarbonylation is the chemical reaction that involves the loss of carbon monoxide (CO) from a molecule, a known process for aldehydes. wikipedia.org This transformation can be initiated thermally or catalytically. wikipedia.org

The catalytic decarbonylation of aldehydes to alkanes is frequently accomplished using transition metal complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or palladium-based catalysts. wikipedia.orgacs.orgrsc.org The reaction mechanism typically involves the oxidative addition of the aldehyde's C-H bond to the low-valent metal center, followed by migratory insertion and reductive elimination of the resulting alkane and a metal-carbonyl complex. acs.org While this reaction is general for many aryl aldehydes, its application to bromopyridinecarbaldehyde analogs would yield the corresponding bromopyridine. In the absence of a catalyst, decarbonylation can also occur, but it generally requires high temperatures. wikipedia.org

Sophisticated Spectroscopic and Structural Elucidation Techniques for 5 Bromopyrimidine 2 Carbaldehyde

Vibrational Spectroscopy for Molecular Characterization (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 5-Bromopyrimidine-2-carbaldehyde. nih.gov These methods provide detailed information about the fundamental vibrational modes and intermolecular interactions within the molecule.

Interactive Data Table: Predicted Vibrational Frequencies for a Pyrimidine (B1678525) Derivative

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium
C=O stretch (aldehyde)1715-1680Strong
C=N stretch (pyrimidine ring)1650-1550Medium-Strong
C-C stretch (ring)1600-1400Medium
C-Br stretch700-500Strong

Note: This table represents typical frequency ranges for related compounds and should be considered illustrative. Actual values for this compound would require experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound in solution. bldpharm.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehyde proton and the pyrimidine ring protons. The chemical shift of these protons is influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms in the pyrimidine ring. fiveable.me Spin-spin coupling between adjacent non-equivalent protons provides information about the connectivity of the atoms. libretexts.orgconductscience.com For example, the coupling constant (J-value) between protons on adjacent carbons can help determine their relative orientation. ucl.ac.uk

Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift being dependent on its hybridization and the electronegativity of attached atoms. fiveable.mechemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aldehyde H9.5 - 10.5SingletN/A
Pyrimidine H (at C4/C6)8.5 - 9.5Doublet~2-3 Hz
Pyrimidine H (at C6/C4)8.5 - 9.5Doublet~2-3 Hz
Aldehyde C185 - 195SingletN/A
Pyrimidine C2150 - 160SingletN/A
Pyrimidine C5120 - 130SingletN/A
Pyrimidine C4/C6155 - 165SingletN/A

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. chemicalbook.comchemicalbook.comchemicalbook.com Actual experimental values are required for definitive assignment.

While NMR is powerful for determining connectivity, more advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to elucidate the preferred conformation of the molecule in solution. These experiments can reveal through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure. For related aldehydes, studies have shown the existence of different conformers (e.g., trans and cis) in solution. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, HRMS, GC-MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. ambeed.com

Various ionization techniques can be employed. Electrospray ionization (ESI) is a soft ionization method that typically produces the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. ambeed.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound. sigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org In GC-MS, electron impact (EI) ionization is often used, which is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can provide valuable structural information. libretexts.orgtutorchase.com For an aldehyde, characteristic fragmentation patterns include the loss of a hydrogen atom or the entire formyl group. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Method
[M]⁺186188GC-MS (EI)
[M+H]⁺187189ESI-MS
[M-H]⁺185187GC-MS (EI)
[M-CHO]⁺157159GC-MS (EI)

Note: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio will result in characteristic isotopic patterns for all bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Computational Chemistry and Quantum Mechanical Investigations of 5 Bromopyrimidine 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. It is used to determine the electronic structure and predict a wide array of properties. While specific DFT studies on 5-Bromopyrimidine-2-carbaldehyde are not widely published, the methodologies are well-established, and analysis of related compounds like 6-Bromopyridine-2-carbaldehyde (a structural isomer with a pyridine (B92270) core) and 5-Bromopyrimidine (B23866) provides a strong basis for expected results. uc.ptnih.gov

The first step in most computational analyses is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT calculations, typically using a basis set like 6-311++G(d,p), are employed to locate the energetic minima on the potential energy surface. uc.pt

For related aldehydes, such as 6-Bromopyridine-2-carbaldehyde, studies have shown that the molecule is essentially planar in its most stable form. uc.pt The aldehyde group (-CHO) can exist in two main planar conformations relative to the ring's nitrogen atom. In the case of this compound, these would be the trans and cis conformers, defined by the orientation of the carbonyl oxygen with respect to the N1 atom of the pyrimidine (B1678525) ring. Computational studies would determine the relative energies of these conformers, with the trans form often being the more stable due to reduced steric hindrance.

Table 1: Predicted Conformational Data for this compound (Illustrative) This table is illustrative, based on typical results for similar compounds, as specific published data for this compound is not available.

ConformerRelative Energy (kJ/mol)Dipole Moment (Debye)Rotational Barrier (kJ/mol)
trans0.00~2.5~30-40
cis~5-10~4.0

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For pyrimidine derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-antibonding orbital. The presence of the bromine atom and the aldehyde group significantly influences the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution on a molecule. It is invaluable for predicting how a molecule will interact with other species. The MEP map uses a color gradient to indicate charge: red areas are electron-rich (negative potential, susceptible to electrophilic attack), while blue areas are electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the most negative potential (red) is expected around the carbonyl oxygen and the ring nitrogen atoms, indicating these are the primary sites for electrophilic attack. The most positive regions (blue) would likely be found on the hydrogen of the aldehyde group.

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative, based on typical results for similar compounds, as specific published data for this compound is not available.

ParameterPredicted ValueSignificance
HOMO Energy~ -7.5 eVElectron-donating ability
LUMO Energy~ -1.8 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 5.7 eVIndicates high kinetic stability

Vibrational Frequency Calculations and Spectral Simulations

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By solving the vibrational Schrödinger equation (usually within the harmonic approximation), a set of normal modes and their corresponding frequencies can be calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations. uc.ptsmu.edu

For this compound, key vibrational modes would include:

C=O stretching: A strong, characteristic band in the IR spectrum, typically around 1700-1720 cm⁻¹.

Pyrimidine ring stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-H stretching (aldehyde and ring): Bands appearing above 3000 cm⁻¹.

C-Br stretching: A lower frequency vibration, typically found below 800 cm⁻¹.

Comparing the computed spectrum with experimental data allows for a definitive assignment of each band to a specific molecular motion. rsc.org Such analysis on the related 6-Bromopyridine-2-carbaldehyde has been performed, providing a reliable template for the expected vibrational signature of its pyrimidine analogue. uc.pt

Analysis of Non-Covalent Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts.

For pyrimidine derivatives, crystal packing is often dominated by a combination of hydrogen bonding and π-π stacking interactions. researchgate.netiucr.org In this compound, the likely significant interactions that a Hirshfeld analysis would reveal include:

C-H···N and C-H···O hydrogen bonds: These are weak hydrogen bonds but are crucial in directing the crystal packing. Red spots on the dnorm map would indicate these close contacts.

Halogen bonding (C-Br···N/O): The bromine atom can act as a Lewis acid, interacting with the electron-rich nitrogen or oxygen atoms of neighboring molecules.

π-π stacking: Interactions between the aromatic pyrimidine rings of adjacent molecules.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational Approaches in Drug Design Utilizing this compound Derivatives (e.g., Molecular Docking, Molecular Dynamics)

The pyrimidine scaffold is a well-known pharmacophore present in numerous therapeutic agents. Derivatives of this compound can be investigated as potential drug candidates using computational techniques like molecular docking and molecular dynamics (MD) simulations. nih.govnih.gov

Molecular Docking is a method used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, usually a protein). manchester.ac.uk This technique is used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors. Derivatives of this compound could be docked into the active sites of enzymes like kinases or proteases to predict their binding affinity (docking score) and binding mode. The analysis would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and protein residues. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time. chemrxiv.orgnih.gov Starting from a docked pose, an MD simulation calculates the atomic motions, allowing for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the protein. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to confirm the stability of the complex.

These computational tools are crucial in the early stages of drug discovery for hit identification and lead optimization, allowing for the rational design of more potent and selective derivatives. nih.gov

Strategic Applications of 5 Bromopyrimidine 2 Carbaldehyde in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

5-Bromopyrimidine-2-carbaldehyde serves as a versatile starting material for the construction of intricate heterocyclic frameworks. Its aldehyde functional group and the reactive bromine atom on the pyrimidine (B1678525) ring allow for a variety of chemical transformations, making it a valuable synthon for medicinal and materials chemists. The pyrimidine core itself is a key structural motif in numerous biologically active compounds. growingscience.comresearchgate.net

One significant application is in the synthesis of fused heterocyclic systems. For example, it can be utilized in multicomponent reactions to generate complex structures in a single step. The aldehyde can undergo condensation reactions with various nucleophiles, while the bromo-substituent provides a handle for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com These reactions enable the introduction of diverse substituents and the extension of the heterocyclic system.

Research has demonstrated the use of related brominated pyridine (B92270) and pyrimidine aldehydes in the synthesis of pyrazolo[1,5-a]pyrimidines, which are known for their potential as antitumor agents. mdpi.com The general strategy often involves the initial reaction of the aldehyde to form an intermediate, followed by an intramolecular or intermolecular cyclization that incorporates the pyrimidine ring into a larger, more complex scaffold.

Synthesis of Functionalized Pyrimidine Derivatives for Diverse Applications

The inherent reactivity of this compound allows for the straightforward synthesis of a wide array of functionalized pyrimidine derivatives. growingscience.comresearchgate.net The aldehyde group can be readily converted into other functional groups, such as alcohols, carboxylic acids, or imines, through standard organic transformations. This flexibility allows for the tailoring of the molecule's properties for specific applications.

The bromine atom at the 5-position is particularly useful for introducing a variety of substituents via transition metal-catalyzed cross-coupling reactions. This has been a key strategy for creating libraries of compounds for drug discovery and materials science. For instance, reaction with boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) can introduce aryl, alkynyl, or amino groups, respectively.

A practical synthetic route has been developed for 2-substituted aminophenyl and hydroxyphenyl pyridines through cross-coupling reactions of 2-pyridylzinc bromides with haloaromatic amines and alcohols. researchgate.net While this example involves a pyridine ring, the principles are directly applicable to pyrimidine systems like this compound.

Reaction TypeReagentsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, base5-Aryl-pyrimidine-2-carbaldehyde
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base5-Alkynyl-pyrimidine-2-carbaldehyde
Heck CouplingAlkene, Pd catalyst, base5-Alkenyl-pyrimidine-2-carbaldehyde
Buchwald-Hartwig AminationAmine, Pd catalyst, base5-Amino-pyrimidine-2-carbaldehyde
ReductionNaBH4(5-Bromopyrimidin-2-yl)methanol
OxidationKMnO45-Bromopyrimidine-2-carboxylic acid

Precursor in the Synthesis of Biologically Relevant Scaffolds

The pyrimidine nucleus is a fundamental component of many biologically active molecules, including nucleic acids and various therapeutic agents. growingscience.comresearchgate.net Consequently, this compound is a valuable precursor for the synthesis of novel compounds with potential pharmacological activity. Its ability to participate in diverse chemical reactions allows for the construction of scaffolds that can be screened for a range of biological targets. nih.gov

The synthesis of pyrimidine-5-carbonitrile hybrids as selective COX-2 inhibitors highlights the utility of functionalized pyrimidines in drug design. nih.gov Although this study does not start directly from this compound, it demonstrates the importance of the pyrimidine scaffold in developing targeted therapies. The aldehyde and bromo functionalities of this compound provide the necessary handles to build similarly complex and potentially bioactive molecules.

Furthermore, the synthesis of various bioactive benzohydrazide (B10538) derivatives demonstrates how brominated aromatic aldehydes can serve as starting points for creating compounds with analgesic, antifungal, and antibacterial properties. nih.gov The aldehyde group is typically reacted to form a hydrazone, which is then further modified to generate the final bioactive molecule.

Target ScaffoldPotential Biological Activity
Pyrazolo[1,5-a]pyrimidinesAntitumor
Fused PyrimidinesKinase Inhibitors, Anti-inflammatory
Substituted PyrimidinesAntiviral, Antibacterial

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds. umb.eduescholarship.org this compound is an ideal building block for combinatorial library synthesis due to its two distinct points of diversification: the aldehyde and the bromine atom.

The aldehyde group can be reacted with a library of amines to generate a diverse set of imines through reductive amination. Simultaneously or sequentially, the bromine atom can be subjected to various cross-coupling reactions with a different library of building blocks (e.g., boronic acids, alkynes). This "split-and-pool" or parallel synthesis approach allows for the efficient creation of a large matrix of compounds from a relatively small number of starting materials. nih.govfiveable.me

The use of solid-phase synthesis further enhances the utility of this compound in combinatorial chemistry. nih.gov By attaching the molecule to a solid support via the aldehyde or another functional group, excess reagents and byproducts can be easily washed away, simplifying the purification process and making it amenable to high-throughput synthesis. The resulting library of compounds can then be screened for biological activity to identify new drug leads. escholarship.org

Medicinal Chemistry Research and Pharmacological Prospects of 5 Bromopyrimidine 2 Carbaldehyde Derivatives

Rational Design and Synthesis of Novel Medicinal Compounds

The journey of drug discovery often begins with a lead compound, a chemical entity that shows promising biological activity. Rational drug design aims to optimize this lead compound by making specific structural modifications to enhance its efficacy and reduce potential side effects. The design of novel medicinal compounds derived from 5-Bromopyrimidine-2-carbaldehyde is a strategic process that leverages the reactivity of its functional groups. nih.gov

The synthesis of derivatives often involves targeting the aldehyde and bromo substituents. For instance, a series of 4-aminopyrimidine-5-cabaldehyde oximes were designed and synthesized as potential dual inhibitors of c-Met and VEGFR-2, two key targets in cancer therapy. nih.gov The synthesis of these compounds demonstrates a rational approach where the pyrimidine (B1678525) core is recognized for its potential to interact with biological targets, and the aldehyde group is chemically modified to explore structure-activity relationships. nih.gov

A general synthetic route to such derivatives might involve the initial synthesis of the core pyrimidine structure, followed by modifications. For example, one patented method describes the preparation of a (1-(5-Bromopyrimidine-2-yl)piperidin-3-yl)methanamine derivative starting from N-Boc-3-piperidine carboxylic acid through a multi-step synthesis involving esterification, reduction, condensation, and substitution. google.com This highlights the modular nature of synthesizing such compounds, allowing for the introduction of diverse chemical functionalities.

Furthermore, the synthesis of pyrimidine derivatives can be achieved through various established reactions. The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative, is a classic method for preparing dihydropyrimidinones, which can be further modified. mdpi.com While not directly starting from this compound, this illustrates a common strategy for building the pyrimidine ring system, which can then be functionalized.

Pyrimidines as Privileged Scaffolds in Drug Discovery

The pyrimidine ring is a recurring motif in a vast number of biologically active molecules, including several FDA-approved drugs. researchgate.net This prevalence has led to its designation as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its favorable pharmacokinetic and pharmacodynamic properties. nih.gov

The therapeutic applications of pyrimidine-based drugs are extensive and include anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. tandfonline.comresearchtrend.net A significant portion of FDA-approved drugs containing a fused pyrimidine pharmacophore are indicated for cancer treatment. researchgate.net

Table 1: Examples of FDA-Approved Pyrimidine-Based Drugs

Drug NameTherapeutic Area
5-FluorouracilAnticancer
ImatinibAnticancer
RosuvastatinCardiovascular
ZidovudineAntiviral (HIV)
TrimethoprimAntibacterial
PrazosinAntihypertensive

The success of these drugs underscores the value of the pyrimidine core in designing new therapeutic agents. The structural diversity and synthetic accessibility of pyrimidines make them an attractive starting point for drug discovery programs. nih.gov

Strategies for Derivatization to Enhance Bioactivity

The chemical structure of this compound offers two primary sites for derivatization: the bromine atom at the 5-position and the carbaldehyde group at the 2-position. Strategic modification of these positions can lead to a library of analogs with a wide range of physicochemical properties and biological activities.

One common strategy is to utilize the aldehyde group in condensation reactions. For example, reaction with various amines can lead to the formation of Schiff bases, which can then be reduced to secondary amines, introducing a variety of substituents. The synthesis of 4-aminopyrimidine-5-cabaldehyde oximes involved the reaction of the aldehyde with hydroxylamine, followed by further modifications. nih.gov

The bromine atom, on the other hand, is susceptible to nucleophilic substitution or can participate in cross-coupling reactions, such as the Suzuki or Stille reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position, significantly expanding the chemical space of the derivatives.

A study on the synthesis of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds highlights a convergent synthetic route that allows for the late-stage introduction of diverse side chains, demonstrating a sophisticated strategy for creating a library of analogs for structure-activity relationship studies. acs.org

Structure-Activity Relationship (SAR) Studies: Methodological Approaches for this compound Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.gov For analogs of this compound, SAR studies would systematically explore the impact of modifications at the 2- and 5-positions of the pyrimidine ring.

A typical SAR study involves synthesizing a series of analogs with systematic variations and evaluating their biological activity. For example, in the development of 4-aminopyrimidine-5-cabaldehyde oximes as dual c-Met and VEGFR-2 inhibitors, different substituents were introduced on the oxime moiety and the amino group, and their inhibitory potencies were measured. nih.gov This allows for the identification of key structural features that contribute to or detract from the desired biological effect.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can also be employed. sciepub.com QSAR models use statistical methods to correlate physicochemical properties of molecules with their biological activities, enabling the prediction of the activity of unsynthesized compounds.

For instance, a QSAR study on 2-benzylthiopyrimidine derivatives with antibacterial activity against Staphylococcus aureus identified a correlation between the antibacterial activity and certain molecular descriptors. sciepub.com Such studies can guide the rational design of more potent analogs.

Exploration in Specific Therapeutic Areas for Pyrimidine Derivatives

The versatile pyrimidine scaffold has been extensively explored for the development of agents targeting a range of diseases. tandfonline.comnih.gov The following subsections will focus on two key areas: anticancer and antimicrobial agent development.

Anticancer Agent Development

The pyrimidine nucleus is a fundamental component of many established and experimental anticancer drugs. nih.govnih.gov Pyrimidine analogues can act as antimetabolites, interfering with the synthesis of nucleic acids, which is a hallmark of rapidly proliferating cancer cells. nih.gov 5-Fluorouracil (5-FU), a pyrimidine analog, is a widely used chemotherapeutic agent that functions by inhibiting thymidylate synthase, an enzyme critical for DNA replication and repair. wikipedia.org

Research into novel pyrimidine derivatives continues to yield promising results. For example, a series of pyrimidine-5-carbonitrile derivatives were designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org Several of these compounds exhibited potent antiproliferative activity against various human tumor cell lines, with some showing greater activity than the established EGFR inhibitor, erlotinib. rsc.org Specifically, compound 11b from this series showed significant activity against HCT-116, HepG-2, MCF-7, and A549 cells and was also a potent inhibitor of both wild-type and mutant EGFR. rsc.org

Another study focused on the synthesis of pyrimidine derivatives bearing aryl urea moieties as apoptosis-inducing agents. nih.gov Compound 4b from this series displayed the highest cytotoxic activity against the SW480 colon cancer cell line and was found to induce apoptosis by modulating the expression of key regulatory proteins. nih.gov

The development of 5-fluorinated pyrimidine-6-carboxaldehydes and their derivatives has also been explored for their potential as anticancer agents. nih.gov These studies highlight the ongoing efforts to leverage the pyrimidine scaffold for the creation of new and more effective cancer therapies.

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11bHCT-1163.37 rsc.org
Compound 11bHepG-23.04 rsc.org
Compound 11bMCF-74.14 rsc.org
Compound 11bA5492.4 rsc.org
Compound 4bSW48011.08 nih.gov

Antimicrobial Agent Design

The rise of multidrug-resistant bacteria has created an urgent need for the discovery of new antimicrobial agents. nih.gov Pyrimidine-containing compounds have emerged as a promising class of antibacterial and antifungal agents. nih.govijpsjournal.com Their structural similarity to endogenous substances allows them to interact with microbial enzymes and genetic material. nih.gov

A variety of pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 2-aminopyrimidine (B69317) derivatives have shown broad-spectrum antimicrobial activity. ijpsjournal.com The synthesis of novel pyrimidine and pyrimidopyrimidine derivatives from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov Compounds 3a, 3b, 3d, 4a-d, 9c, and 10b from this study exhibited excellent antimicrobial effects. nih.gov

In another study, new thiopyrimidine derivatives were designed and synthesized, with some compounds showing moderate to good antibacterial and antifungal activity. Specifically, compounds 5b, 5d, and 5e displayed significant antibacterial activity.

The Biginelli reaction has also been utilized to synthesize pyrimidine derivatives with antimicrobial properties. mdpi.com These studies demonstrate the potential of the pyrimidine scaffold in the development of novel therapeutics to combat infectious diseases.

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound(s)Microbial Strain(s)ActivityReference
3a, 3b, 3d, 4a-d, 9c, 10bS. aureus, B. subtilis, E. coli, C. albicans, A. flavusExcellent nih.gov
5b, 5d, 5eS. aureus, B. subtilisSignificant

Lack of Specific Research Hinders Exploration of this compound in Anti-inflammatory Drug Discovery

Despite the broad interest in pyrimidine-based compounds for medicinal applications, a thorough review of available scientific literature reveals a significant gap in research specifically investigating the anti-inflammatory potential of derivatives of this compound. While the pyrimidine scaffold is a common feature in many compounds developed for their anti-inflammatory effects, targeted studies originating from this specific bromo-substituted pyrimidine carbaldehyde are not readily found in published research.

The general landscape of anti-inflammatory research is rich with pyrimidine derivatives. These compounds are known to exert their effects through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.govrsc.org The synthesis of novel pyrimidine analogs is a recurring theme in medicinal chemistry, with the goal of identifying potent and selective inhibitors of inflammatory mediators. nih.govrsc.org

However, the specific role of this compound as a precursor or key intermediate in the development of anti-inflammatory agents remains undocumented in the accessible scientific domain. Research articles and reviews extensively cover the synthesis and anti-inflammatory evaluation of a wide array of pyrimidine derivatives, including those with different substitution patterns and fused ring systems. nih.govtandfonline.com These studies often detail the structure-activity relationships that govern the anti-inflammatory efficacy of the synthesized compounds. rsc.org

Unfortunately, this body of work does not extend to derivatives of this compound. The absence of specific data, such as detailed research findings or data tables on its derivatives, prevents a focused discussion on its medicinal chemistry research and pharmacological prospects in the context of anti-inflammatory compound research.

While the potential for this compound to serve as a valuable starting material in the synthesis of novel anti-inflammatory agents cannot be dismissed, the current lack of dedicated research in this specific area means that any discussion would be purely speculative. The scientific community has yet to publish findings on the synthesis, characterization, and biological evaluation of this compound derivatives for anti-inflammatory activity.

Therefore, section 7.5.3 on Anti-inflammatory Compound Research cannot be populated with the required detailed research findings and data tables as per the user's request, due to the lack of specific scholarly information on this particular chemical compound and its derivatives in this therapeutic area.

Future Perspectives and Emerging Research Directions for 5 Bromopyrimidine 2 Carbaldehyde

Innovations in Synthetic Methodologies

Future research is expected to focus on developing more efficient, sustainable, and cost-effective methods for synthesizing 5-Bromopyrimidine-2-carbaldehyde and its derivatives. The emphasis will likely shift from traditional multi-step processes to more innovative approaches that align with the principles of green chemistry.

Key areas for innovation include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly increase efficiency and reduce waste. Future methodologies may involve tandem reactions where the pyrimidine (B1678525) ring is first functionalized and then the aldehyde is installed or modified in the same reaction vessel.

Green Catalysis: The use of environmentally benign catalysts is a major trend. Research into synthesizing related compounds, such as 2,4,6-trichloropyrimidine-5-carbaldehyde, has highlighted the effectiveness of phase transfer catalysts in executing crucial bond-forming steps under green conditions. This approach minimizes the use of harsh reagents and solvents.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Adapting the synthesis of this compound to flow chemistry could represent a significant manufacturing advancement.

FeatureTraditional SynthesisInnovative Synthesis
Approach Multi-step batch processingOne-pot synthesis, Flow chemistry
Catalysts Often relies on stoichiometric heavy metal reagentsGreen catalysts (e.g., phase transfer catalysts), biocatalysis
Solvents Use of volatile organic compounds (VOCs)Bio-renewable solvents (e.g., 2-MeTHF), ionic liquids
Efficiency Lower overall yield, generates more wasteHigher yield, reduced waste, improved atom economy
Safety Higher risk with handling of hazardous intermediatesImproved safety profile, especially in flow chemistry

Exploration of Novel Reactivity Patterns

The unique electronic nature of the pyrimidine ring, combined with the reactivity of its substituents, opens the door for exploring new chemical transformations. The electron-deficient pyrimidine core influences the reactivity of both the C-Br bond and the aldehyde group.

Future research will likely investigate:

Advanced Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a well-established method for forming carbon-carbon bonds, research on analogous heterocyclic aldehydes demonstrates its power in generating novel derivatives. researchgate.net There is vast potential in applying a wider range of modern cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, Stille) to the 5-bromo position, allowing for the introduction of diverse functional groups such as alkynes, amines, and other aryl systems.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient. Designing novel MCRs that involve the aldehyde group of this compound could rapidly generate libraries of complex, drug-like molecules.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions under mild conditions. The C-Br bond on the pyrimidine ring could be a target for photoredox-mediated reactions, enabling transformations that are difficult to achieve with traditional thermal methods.

Reaction TypeReacting GroupPotential Outcome
Suzuki-Miyaura Coupling C-BrAryl or heteroaryl substitution
Sonogashira Coupling C-BrAlkynyl substitution
Buchwald-Hartwig Amination C-BrIntroduction of primary or secondary amines
Wittig Reaction Aldehyde (C=O)Conversion to an alkene
Reductive Amination Aldehyde (C=O)Formation of a new amine
Ugi Reaction (MCR) Aldehyde (C=O)Rapid assembly of complex peptide-like scaffolds

Advanced Material Science Applications

The incorporation of nitrogen-based heterocycles like pyrimidine into functional materials is a growing area of research due to their unique electronic and optical properties. The pyrimidine ring is electron-deficient, which can be advantageous for creating n-type organic semiconductors used in electronics.

Emerging applications could include:

Organic Electronics: Derivatives of this compound could be synthesized and investigated as components in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), or organic photovoltaics. The ability to tune the electronic properties through reactions at the bromo and aldehyde positions is a key advantage. Research on similar heterocyclic systems has shown promise for creating materials with good piezoelectric responses or for use in photonics applications. researchgate.net

Chemical Sensors: The aldehyde group and the pyrimidine nitrogens can act as binding sites for ions or small molecules. By attaching a fluorescent or chromogenic reporter group via the 5-position (after a cross-coupling reaction), new chemosensors could be developed. Studies on related compounds have demonstrated the ability to create selective fluorimetric sensors for metal cations and anions. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration would proceed as follows:

Virtual Library Generation: A massive virtual library of potential drug candidates can be created by computationally applying the reactions described in section 8.2 to the this compound scaffold.

QSAR and Property Prediction: ML models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, can be trained to predict the biological activity of these virtual compounds against a specific disease target. encyclopedia.pubyoutube.com These models learn the relationship between a molecule's structure and its function. youtube.com

ADMET Profiling: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual derivatives. This allows researchers to filter out compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles. researchgate.net

De Novo Design: More advanced AI models can design entirely new molecules from scratch, using the pyrimidine core as a foundation, that are optimized for high potency and good drug-like properties. nih.gov This approach can uncover novel chemical structures that human chemists might not have conceived.

By leveraging AI, the development process starting from a simple building block like this compound can be made significantly faster, cheaper, and more likely to succeed. researchgate.net

Q & A

Q. What strategies can resolve contradictions in reaction yields during the synthesis of this compound derivatives?

Q. How does this compound interact with biomolecules (e.g., proteins), and what analytical methods are suitable for studying these interactions?

  • Methodological Answer : The aldehyde group can form Schiff bases with lysine residues in proteins. Use fluorescence quenching assays (e.g., with human serum albumin) to quantify binding constants. Spectroscopic titration (UV-Vis) at λ = 280 nm monitors protein-ligand complexation. For mechanistic insights, employ molecular docking simulations (AutoDock/Vina) to predict binding sites and validate with X-ray crystallography or cryo-EM .

Q. What are the challenges in interpreting conflicting spectral data for this compound analogs, and how can they be addressed?

  • Methodological Answer : Discrepancies in NMR/IR data may stem from tautomerism (e.g., aldehyde vs. hydrated forms) or solvent effects. Use deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize specific tautomers. Variable-temperature NMR experiments can reveal dynamic equilibria. For ambiguous mass spectra, employ tandem MS (MS/MS) to differentiate fragmentation patterns of isomers. Cross-reference with computational chemistry tools (Gaussian for DFT calculations) to predict spectral properties .

Experimental Design & Data Analysis

Q. How can researchers design robust kinetic studies for reactions involving this compound?

Q. What statistical approaches are recommended for analyzing variability in catalytic applications of this compound?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.